2-(2-chlorophenyl)-1H-imidazole
Overview
Description
“2-(2-chlorophenyl)-1H-imidazole” is a chemical compound with the empirical formula C13H9ClN2 and a molecular weight of 228.68 . It is used in various applications, including as a standard to investigate the photocatalytic degradation of Monuron over TiO2 suspensions .
Synthesis Analysis
The synthesis of “2-(2-chlorophenyl)-1H-imidazole” involves several steps. In one research, a new and efficient protocol has been developed for the synthesis of a similar compound, ketamine, by using a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .
Molecular Structure Analysis
The molecular structure of “2-(2-chlorophenyl)-1H-imidazole” is complex and involves various chemical bonds . The structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
The chemical reactions involving “2-(2-chlorophenyl)-1H-imidazole” are diverse. For instance, in the synthesis of ketamine, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-chlorophenyl)-1H-imidazole” are not well-documented in the literature. More research is needed to fully understand its physical and chemical properties .
Scientific Research Applications
Corrosion Inhibition
2-(2-Chlorophenyl)-1H-Imidazole derivatives have been researched for their ability to inhibit corrosion in metals. Studies have focused on their adsorption and corrosion inhibition properties, especially for mild steel in acidic environments. For example, imidazole derivatives have been shown to increase resistance and act as mixed-type inhibitors, achieving high inhibition efficiency at specific concentrations (Ouakki et al., 2019).
Antimicrobial Properties
Research has been conducted on various imidazole derivatives for their antimicrobial and antifungal properties. For instance, certain derivatives are highly effective against Candida albicans infections, indicating their potential as potent antifungal agents (Walker et al., 1978). Additionally, other studies have synthesized novel imidazole compounds and tested their antimicrobial activities, revealing significant effectiveness against various microbial strains (Narwal et al., 2012).
Structural Analysis
Structural analysis of imidazole derivatives, including 2-(2-Chlorophenyl)-1H-Imidazole, has been a topic of interest. Investigations using X-ray diffraction and other methods have provided insights into the molecular structures of these compounds, revealing aspects like the planarity of the imidazole ring and the arrangement of molecules in the crystal lattice (Kapoor et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of “2-(2-chlorophenyl)-1H-imidazole” research are promising. Recent research underscores the significance of indazole derivatives, which have revealed an array of pharmacological and biological effects . These indazole derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties .
properties
IUPAC Name |
2-(2-chlorophenyl)-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXNMKDSMIXHGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303820 | |
Record name | 2-(2-Chlorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76875-22-4 | |
Record name | 2-(2-Chlorophenyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76875-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chlorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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